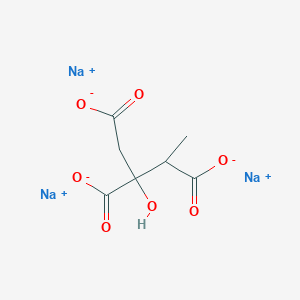

Trisodium (2RS,3RS)-2-methylcitrate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Trisodium (2RS,3RS)-2-methylcitrate is a useful research compound. Its molecular formula is C7H7Na3O7 and its molecular weight is 272.095. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Identification and Characterization

Stereoisomeric Configurations : Trisodium (2RS,3RS)-2-methylcitrate and its stereoisomeric configurations have been identified and characterized using methods like capillary gas chromatography-mass spectrometry. This has been crucial in understanding the different forms and properties of methylcitric acid produced by various enzymes (Rooyen et al., 1994).

NMR Spectroscopy : The use of NMR spectroscopy for the characterization of methylcitric acid (MCA) is significant in medical diagnostics, particularly in identifying MCA in body fluids of patients with certain metabolic disorders (Krawczyk & Martyniuk, 2007).

Environmental and Industrial Applications

CO2 Capture : Trisodium phosphate, a related compound, has been explored as a base solvent for CO2 capture, indicating potential environmental applications of trisodium-based compounds in greenhouse gas control (Ramezani et al., 2017).

Heavy Metal Precipitation : Trisodium salts like TMT-55 are used to precipitate heavy metals from contaminated waters, showing the potential of trisodium compounds in environmental remediation (Henke et al., 1997).

Medical and Biochemical Research

MRI Contrast Agents : Trisodium compounds have been developed for use in MRI contrast agents, showcasing their application in medical imaging and diagnostics (Anelli et al., 2009).

Metabolic Pathways in Bacteria : this compound plays a role in the oxidation of propionate to pyruvate in bacteria, indicating its importance in understanding bacterial metabolism (Brock et al., 2002).

Blood Coagulation Research : The effect of trisodium citrate on blood coagulation, particularly its impact on the International Normalised Ratio (INR), has been a subject of study, highlighting its significance in clinical laboratory settings (Duncan et al., 1994).

Synthesis and Chemical Properties

Synthesis Processes : Research on the synthesis of trisodium citrate at ambient temperature provides insights into efficient and environmentally friendly production methods for trisodium compounds (Randriana et al., 2021).

Chemical Complexes and Interactions : Studies on the formation of chemical complexes involving trisodium citrate reveal its interaction with various elements and compounds, which is important for understanding its chemical behavior (Prywer et al., 2015).

作用機序

Target of Action

Trisodium (2RS,3RS)-2-methylcitrate, also known as Paclobutrazol (PBZ), is a member of the triazole family and has growth-regulating properties . The primary targets of PBZ are important plant hormones, including gibberellins (GAs), abscisic acid (ABA), and cytokinins (CK) . These hormones play a crucial role in plant growth and development.

Mode of Action

PBZ interacts with its targets by altering the levels of these plant hormones. It inhibits the synthesis of gibberellins and increases the level of cytokinins . This interaction results in changes in plant growth, such as a reduction in stem elongation .

Biochemical Pathways

PBZ affects the isoprenoid pathway, a crucial biochemical pathway in plants . When the synthesis of gibberellins is inhibited by PBZ, more precursors in the terpenoid pathway accumulate, leading to the production of abscisic acid .

Pharmacokinetics

It is known that pbz is more effective when applied to the growing media, which allows for longer absorption time and more absorption of the active ingredient than foliar spray .

Result of Action

The action of PBZ results in various molecular and cellular effects. It reduces plant height to prevent lodging, increases the number and weight of fruits per tree, and improves fruit quality . It also reduces evapotranspiration and decreases plant moisture stress by enhancing the relative water content of the leaf area . Furthermore, PBZ develops resistance in plants against biotic and abiotic stresses .

特性

IUPAC Name |

trisodium;2-hydroxybutane-1,2,3-tricarboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O7.3Na/c1-3(5(10)11)7(14,6(12)13)2-4(8)9;;;/h3,14H,2H2,1H3,(H,8,9)(H,10,11)(H,12,13);;;/q;3*+1/p-3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPLKAWNRQOHUKD-UHFFFAOYSA-K |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.[Na+].[Na+].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7Na3O7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601036537 |

Source

|

| Record name | Trisodium 2-metylcitrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601036537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117041-96-0 |

Source

|

| Record name | Trisodium 2-metylcitrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601036537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-Bromo-5-(methylthio)-[1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B2402401.png)

![3-[3-[2-[(1-Cyano-1-cyclopropylethyl)amino]-2-oxoethyl]sulfanyl-5-(furan-2-yl)-1,2,4-triazol-4-yl]propanamide](/img/structure/B2402402.png)

![Meso-(6R,9R)-2-Tert-Butyl 9-Methyl 2-Azaspiro[5.5]Undecane-2,9-Dicarboxylate](/img/structure/B2402412.png)

![2-(furan-2-yl)-N-(4-methoxybenzyl)-4-[(4-methylphenyl)sulfonyl]-1,3-oxazol-5-amine](/img/structure/B2402416.png)

![(E)-1-[3-(1-Methylpyrazol-4-yl)piperidin-1-yl]-3-thiophen-2-ylprop-2-en-1-one](/img/structure/B2402421.png)

![Methyl (1R,5R)-3-benzyl-3-azabicyclo[3.2.0]heptane-1-carboxylate](/img/structure/B2402423.png)